7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The inclusion of chlorine and methyl groups in the structure enhances its chemical properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine typically involves the reaction of 2,5-dimethylthiazole with a chlorinating agent. One common method is the reaction of 2,5-dimethylthiazole with phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2,5-dimethylthiazole
Chlorinating Agent: Phosphorus oxychloride (POCl3)
Reaction Conditions: Reflux
The reaction yields this compound as the main product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction of the compound can lead to the formation of different thiazolo[4,5-d]pyrimidine derivatives with varied biological activities.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine: Known for its anticancer activity.
5-Chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione: Exhibits antibacterial properties.
Thiazolo[4,5-d]pyrimidine derivatives: Various derivatives with different substituents have been studied for their biological activities
Uniqueness
7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methyl groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H6ClN3S |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
7-chloro-2,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H6ClN3S/c1-3-9-6(8)5-7(10-3)11-4(2)12-5/h1-2H3 |
InChI Key |
MUFYNOOSBZZFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=N2)C |
Origin of Product |
United States |
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